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Compound Name: PD-168077 maleate

Cat. No.: B1662247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD-168077 maleate is a potent and selective agonist for the dopamine D4 receptor, a G

protein-coupled receptor implicated in various neurological and psychiatric conditions.[1][2] Its

utility in preclinical research necessitates well-defined protocols for in-vivo administration to

ensure reproducible and reliable outcomes. These application notes provide a comprehensive

overview of PD-168077 maleate, including its mechanism of action, signaling pathways, and

detailed protocols for its administration in animal models. The information is intended to guide

researchers in designing and executing in-vivo studies involving this compound.

Introduction to PD-168077 Maleate
PD-168077 is a research chemical that acts as a selective dopamine D4 receptor agonist.[1] It

exhibits high affinity for the D4 receptor with a Ki of 8.7 nM to 9 nM.[3][4] Its selectivity is

noteworthy, with over 400-fold selectivity for the D4 receptor compared to the D2 subtype and

over 300-fold selectivity compared to the D3 subtype.[3][5] This compound is centrally active in

vivo, making it a valuable tool for investigating the role of D4 receptors in the brain, particularly

in areas related to learning, memory, and neuropsychiatric disorders.[1][3]
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Property Value

Molecular Weight 450.49 g/mol [3]

Formula C20H22N4O.C4H4O4[3]

CAS Number 630117-19-0[3]

Purity ≥98%[3]

Solubility Soluble to 100 mM in DMSO[3]

Storage Store at -20°C[3]

Mechanism of Action and Signaling Pathway
PD-168077 exerts its effects by selectively binding to and activating the dopamine D4 receptor.

The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-

coupled receptors (GPCRs) that couple to Gi/o proteins.[2]

Activation of the D4 receptor by PD-168077 initiates a cascade of intracellular signaling events.

A primary consequence of D4 receptor activation is the inhibition of adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Furthermore, D4 receptor signaling has been shown to modulate the activity of several

downstream effectors:

CaMKII (Ca2+/calmodulin-dependent protein kinase II): PD-168077 induces the synaptic

translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[3][4]

NMDA Receptors: Activation of D4 receptors can lead to a reversible decrease in NMDA

receptor-mediated currents in pyramidal neurons of the prefrontal cortex.[6][7] This

modulation involves the inhibition of protein kinase A (PKA), activation of protein

phosphatase 1 (PP1), and subsequent inhibition of active CaMKII.[6][7]

Nitric Oxide (NO) Production: In the paraventricular nucleus of the hypothalamus, the pro-

erectile effects of PD-168077 are associated with increased nitric oxide production.[8]
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In-vivo Administration Protocols
The following protocols are based on published studies and provide guidance for the

administration of PD-168077 maleate in rodent models.

Vehicle Selection and Preparation
While PD-168077 maleate is soluble in DMSO for in-vitro use, for in-vivo administration, it is

crucial to use a vehicle that is non-toxic and appropriate for the chosen route of administration.

Based on common laboratory practices for similar compounds, the following vehicles can be
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considered. However, it is imperative for researchers to perform their own solubility and stability

tests.

For Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection:

Sterile Saline (0.9% NaCl): If the compound is sufficiently soluble.

Saline with a low percentage of a co-solvent: A small amount of DMSO or Tween 80 can

be used to aid dissolution, followed by dilution with sterile saline. The final concentration of

the co-solvent should be minimized to avoid toxicity. For example, dissolving the

compound in a minimal amount of DMSO and then bringing it to the final volume with

sterile saline.

For Intracerebroventricular (i.c.v.) or Intranuclear Injection:

Artificial Cerebrospinal Fluid (aCSF): This is the preferred vehicle for direct central nervous

system administration to maintain physiological conditions.

Preparation Protocol:

Weigh the required amount of PD-168077 maleate in a sterile container.

If using a co-solvent, add the minimal amount of the co-solvent (e.g., DMSO) to dissolve the

compound completely.

Slowly add the primary vehicle (e.g., sterile saline or aCSF) to the dissolved compound while

vortexing or sonicating to ensure a homogenous solution.

Ensure the final solution is clear and free of particulates. If necessary, filter the solution

through a sterile 0.22 µm syringe filter.

Prepare fresh solutions on the day of the experiment.

Dosing and Administration Routes
The appropriate dose and route of administration will depend on the specific research question

and animal model. The following tables summarize doses used in published studies with rats.
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Table 1: Systemic Administration in Rats

Route Dose Range Observed Effects Reference

Subcutaneous (s.c.) 1-100 µg/kg

U-inverted dose-

response curve for

inducing penile

erection.[8][9]

[8]

Subcutaneous (s.c.) 0.2-25.0 mg/kg

Dose-dependent

induction of "shuffling"

locomotion, yawning,

and myoclonic jerking;

reduction in grooming

and rearing.[4][10]

[4]

Subcutaneous (s.c.) 0.064-1 mg/kg
Contrasting effects on

locomotor activity.[9]
[9]

Table 2: Central Administration in Rats

Route Dose Range Observed Effects Reference

Intracerebroventricular

(i.c.v.)
0.1-20 µ g/rat

U-inverted dose-

response curve for

inducing penile

erection.[8][9]

[8]

Intranuclear

(Paraventricular

Nucleus)

10-200 ng/rat

Dose-dependent

induction of penile

erection.[8][11]

[8][11]
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Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g.,

half-life, clearance, bioavailability) and a comprehensive toxicological profile of PD-168077
maleate.

Pharmacokinetics: The lack of extensive pharmacokinetic data means that researchers

should consider conducting preliminary studies to determine the optimal dosing regimen and

time points for their specific experimental paradigm.

Toxicology: At higher doses (0.2-25.0 mg/kg, s.c.), behavioral side effects such as

uncoordinated movements and myoclonic jerking have been observed in rats.[4][10] It is

recommended to conduct dose-escalation studies to determine the maximum tolerated dose

(MTD) for the specific animal model and experimental conditions. Researchers should

closely monitor animals for any signs of distress or adverse reactions following

administration.

Conclusion
PD-168077 maleate is a valuable pharmacological tool for the in-vivo investigation of

dopamine D4 receptor function. The successful application of this compound relies on careful

consideration of the experimental design, including appropriate vehicle selection, accurate

dosing, and a clear understanding of its mechanism of action. The protocols and information

provided herein serve as a guide for researchers to develop and implement robust in-vivo

studies with PD-168077 maleate. Due to the limited availability of pharmacokinetic and

toxicology data, it is crucial to incorporate pilot studies to establish optimal parameters and

ensure animal welfare.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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